(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-5-10-18-14-12(20-6-2)8-7-9-13(14)21-16(18)17-15(19)11(3)4/h5,7-9,11H,1,6,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVAUZDZKCUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its anticancer, antimicrobial, and other therapeutic effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is , with a molecular weight of approximately 308.41 g/mol. The compound features several functional groups, including an amide linkage and a thiazole moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the modulation of cell cycle progression and induction of apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Induction of apoptosis |
| MCF-7 | 12.8 | Cell cycle arrest in G2/M phase |
| A549 | 10.5 | Inhibition of anti-apoptotic proteins |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial and fungal strains. Studies suggest that it disrupts microbial cell membranes and inhibits essential metabolic pathways.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Escherichia coli | 32 µg/mL | Bactericidal |
| Staphylococcus aureus | 16 µg/mL | Bacteriostatic |
| Candida albicans | 8 µg/mL | Fungicidal |
The biological activity of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It can affect pathways related to cell growth and apoptosis, potentially leading to increased cancer cell death.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties, revealing that the compound effectively inhibits pathogenic bacteria responsible for common infections.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The target compound’s allyl and ethoxy groups enhance lipophilicity compared to aryl-substituted analogs like 4g and 4h, which may improve membrane permeability in biological systems.
- Thermal Stability : The absence of a rigid aryl group in the target compound may reduce crystallinity and lower its melting point relative to 4g (200°C).
Spectroscopic Profiles
Infrared Spectroscopy
- The target compound’s isobutyramide group generates a C=O stretch near 1650 cm⁻¹, distinct from the dual carbonyl peaks (1690 and 1638 cm⁻¹) observed in 4g and 4h , which arise from benzamide and acryloyl groups .
- The ethoxy group’s C-O-C asymmetric stretch (~1250 cm⁻¹) and allyl C=C stretch (~1640 cm⁻¹) further differentiate its IR profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
